(E)-3-Methyl-2-pentenoic acid
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Overview
Description
(E)-3-Methyl-2-pentenoic acid is an organic compound belonging to the class of unsaturated carboxylic acids. It is characterized by the presence of a double bond between the second and third carbon atoms, with a methyl group attached to the third carbon. This compound is known for its distinct structural configuration, which contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: (E)-3-Methyl-2-pentenoic acid can be synthesized through various methods. One common approach involves the dehydration of 3-methyl-2-pentanol in the presence of a strong acid such as sulfuric acid. The reaction typically requires heating to facilitate the elimination of water and formation of the double bond .
Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic oxidation of 3-methyl-2-pentanol. This process often employs catalysts such as chromium trioxide or potassium permanganate under controlled conditions to achieve high yields .
Chemical Reactions Analysis
Types of Reactions: (E)-3-Methyl-2-pentenoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield the corresponding alcohol, 3-methyl-2-pentanol, using reducing agents such as lithium aluminum hydride.
Substitution: The carboxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral media.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various halogenating agents for halogenation reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(E)-3-Methyl-2-pentenoic acid has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an intermediate in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and as a building block in the manufacture of polymers and resins
Mechanism of Action
The mechanism of action of (E)-3-Methyl-2-pentenoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. Its unsaturated nature allows it to participate in various biochemical reactions, influencing cellular processes and metabolic pathways .
Comparison with Similar Compounds
(E)-3-Methyl-2-pentenoic acid can be compared with other unsaturated carboxylic acids such as:
2-Butenoic acid: Similar in structure but lacks the methyl group, resulting in different reactivity and properties.
3-Methyl-2-butenoic acid: Similar in structure but with a shorter carbon chain, affecting its physical and chemical characteristics.
Uniqueness: The presence of the methyl group at the third carbon and the double bond configuration in this compound imparts unique reactivity and stability, distinguishing it from other similar compounds .
Properties
IUPAC Name |
(E)-3-methylpent-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-3-5(2)4-6(7)8/h4H,3H2,1-2H3,(H,7,8)/b5-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFQOQOSOMBPEJ-SNAWJCMRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CC(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C/C(=O)O)/C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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